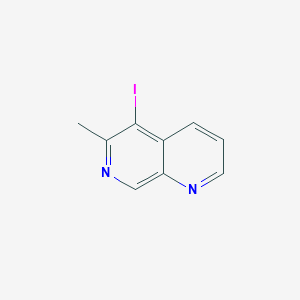

5-Iodo-6-methyl-1,7-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Iodo-6-methyl-1,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 6th position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-methyl-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the iodination of 6-methyl-1,7-naphthyridine. This can be done using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds under reflux conditions to ensure complete iodination.

Another method involves the cyclization of appropriate precursors. For instance, starting from 2-amino-3-iodopyridine and 3-oxobutanenitrile, the cyclization can be achieved under basic conditions to form the desired naphthyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Análisis De Reacciones Químicas

Types of Reactions

5-Iodo-6-methyl-1,7-naphthyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group at the 6th position can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The naphthyridine ring can undergo reduction to form dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically proceed under mild conditions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions are usually carried out under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

Substitution Reactions: Products include 5-amino-6-methyl-1,7-naphthyridine, 5-thio-6-methyl-1,7-naphthyridine, and 5-alkoxy-6-methyl-1,7-naphthyridine.

Oxidation Reactions: Products include 5-iodo-6-carboxy-1,7-naphthyridine and 5-iodo-6-formyl-1,7-naphthyridine.

Reduction Reactions: Products include 5-iodo-6-methyl-1,7-dihydronaphthyridine and 5-iodo-6-methyl-1,7-tetrahydronaphthyridine.

Aplicaciones Científicas De Investigación

Biological Activities

5-Iodo-6-methyl-1,7-naphthyridine and its derivatives have demonstrated a range of biological activities that make them valuable in medicinal chemistry.

- Antimicrobial Properties : Naphthyridine derivatives, including this compound, exhibit significant antibacterial activity. Research indicates that these compounds can effectively combat resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial enzymes or disruption of cellular processes.

- Antiparasitic Activity : Some studies suggest that naphthyridine derivatives are effective against protozoan parasites. For instance, certain compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria . The structural features of this compound may contribute to its potential as a lead compound for developing new antiparasitic agents.

- Anticancer Potential : The compound has been investigated for its cytotoxic effects on various cancer cell lines. Some derivatives have exhibited promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells . This activity is particularly relevant for developing new chemotherapeutic agents.

Synthetic Methodologies

The synthesis of this compound can be achieved through several strategies, often involving multi-step reactions to introduce functional groups that enhance biological activity.

- Cycloaddition Reactions : One effective method involves cycloaddition reactions that allow for the formation of naphthyridine rings from simpler precursors. This strategy is advantageous due to its ability to incorporate various substituents at specific positions on the naphthyridine core .

- Metal-Catalyzed Reactions : Transition metal catalysts have been employed to facilitate the formation of naphthyridine derivatives. These reactions often provide higher yields and selectivity compared to traditional methods .

Technological Applications

Beyond medicinal uses, this compound has potential applications in materials science.

- Organic Light Emitting Diodes (OLEDs) : Compounds with naphthyridine structures are being explored as components in OLEDs due to their favorable electronic properties. Their ability to emit light efficiently makes them suitable candidates for advanced display technologies .

- Sensors : The optical properties of naphthyridines allow their use as fluorescent probes in sensors for detecting metal ions and other analytes. This application is particularly relevant in environmental monitoring and biomedical diagnostics .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Mecanismo De Acción

The mechanism of action of 5-Iodo-6-methyl-1,7-naphthyridine involves its interaction with specific molecular targets. The iodine atom at the 5th position and the methyl group at the 6th position play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

6-Methyl-1,7-naphthyridine: Lacks the iodine atom at the 5th position.

5-Bromo-6-methyl-1,7-naphthyridine: Contains a bromine atom instead of iodine at the 5th position.

5-Iodo-1,7-naphthyridine: Lacks the methyl group at the 6th position.

Uniqueness

5-Iodo-6-methyl-1,7-naphthyridine is unique due to the presence of both the iodine atom at the 5th position and the methyl group at the 6th position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

5-Iodo-6-methyl-1,7-naphthyridine is a compound of increasing interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an iodine atom at the 5-position and a methyl group at the 6-position of the naphthyridine ring. This unique structure contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which may influence its biological activity.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study comparing various naphthyridine derivatives, it was found to be effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were notably lower than those for traditional antibiotics like ciprofloxacin .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has shown efficacy in inducing apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound's mechanism appears to involve cell cycle arrest and the activation of apoptotic pathways .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. The iodine substituent enhances its binding affinity to various enzymes and receptors involved in cellular processes. For instance, it may inhibit DNA synthesis or interact with proteins involved in cell proliferation .

Case Studies

Several studies have documented the effectiveness of this compound in preclinical models:

- Antimicrobial Efficacy : In a comparative study on naphthyridine derivatives, this compound displayed potent antibacterial activity against resistant strains, with MIC values ranging from 6 to 10 µg/mL .

- Anticancer Activity : In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in cell viability for cancer cells. For example, at concentrations of 10 µM, it induced apoptosis in HeLa cells with an IC50 value of approximately 15 µM .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Ciprofloxacin | 16 |

| Escherichia coli | 10 | Norfloxacin | 20 |

| Pseudomonas aeruginosa | 12 | Ofloxacin | 25 |

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| HeLa | 15 | 48 |

| A549 | 20 | 48 |

| MCF-7 | 25 | 48 |

Propiedades

IUPAC Name |

5-iodo-6-methyl-1,7-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c1-6-9(10)7-3-2-4-11-8(7)5-12-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFKKOTYEDXHSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(=C1I)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.